2-Fluoro-1-iodo-3-methylbenzene
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Overview
Description
2-Fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C7H6FI. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the second position, an iodine atom at the first position, and a methyl group at the third position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 3-methylbenzene (toluene) followed by the introduction of the fluorine and iodine substituents. The reaction conditions often require the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Fluoro-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine and iodine atoms influence the electron density of the benzene ring, making it more reactive towards electrophiles and nucleophiles. The methyl group can also participate in reactions, such as oxidation or reduction, altering the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-iodo-4-methylbenzene: Similar structure but with the methyl group at the fourth position.
2-Fluoro-1-iodobenzene: Lacks the methyl group, making it less reactive in certain reactions.
3-Fluoro-1-iodo-2-methylbenzene: The positions of the fluorine and iodine atoms are different, leading to variations in reactivity.
Uniqueness
2-Fluoro-1-iodo-3-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it a valuable intermediate in organic synthesis. The presence of both fluorine and iodine atoms allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-fluoro-1-iodo-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFQHVROPUQHCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647554 |
Source
|
Record name | 2-Fluoro-1-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-21-8 |
Source
|
Record name | 2-Fluoro-1-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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